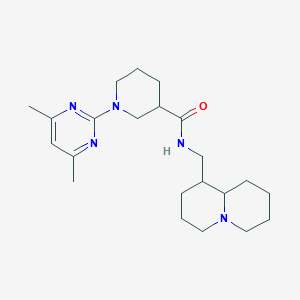![molecular formula C29H32BrNO5 B11148165 7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11148165.png)
7-[(2-bromobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a bromophenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives followed by functionalization at the 2-position . The chromenone moiety can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions . The final coupling of the bromophenyl group and the hydroxy group is typically achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromophenyl group could introduce a variety of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and chromenone-based molecules . These compounds share some structural features but may differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(2-BROMOPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE apart is its combination of a hydroxy-deca-hydroisoquinoline core with a bromophenyl-substituted chromenone moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research .
Properties
Molecular Formula |
C29H32BrNO5 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(2-bromophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C29H32BrNO5/c1-19-23-10-9-22(35-18-20-6-2-3-8-25(20)30)16-26(23)36-28(33)24(19)11-12-27(32)31-15-14-29(34)13-5-4-7-21(29)17-31/h2-3,6,8-10,16,21,34H,4-5,7,11-15,17-18H2,1H3 |
InChI Key |
CDCGIXGHTONWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Br)CCC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11148090.png)
![2-{[(2-nitrophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11148097.png)
![2-{6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl}phenyl 4-methylbenzoate](/img/structure/B11148109.png)

![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148113.png)
![7,9,10-Trimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148129.png)
![2-[1-(2-furylcarbonyl)-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl]-N~1~-phenylacetamide](/img/structure/B11148134.png)
![9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime](/img/structure/B11148137.png)
![5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11148142.png)
![(5Z)-5-[4-(hexyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11148143.png)
![3-[(5Z)-5-({3-[2-methyl-5-(propan-2-yl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11148150.png)
![(2R)-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11148158.png)
![N-phenethyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11148169.png)
![7-[(2,5-dimethylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11148176.png)
